2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide
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Overview
Description
2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide is a synthetic organic compound characterized by the presence of an adamantane moiety, a butyl-substituted phenyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a carbonyl group, forming adamantanylcarbonyl chloride.
Amidation Reaction: The adamantanylcarbonyl chloride is then reacted with 4-butylaniline under basic conditions to form the intermediate adamantanylcarbonylamino-4-butylbenzene.
Propanamide Formation: The final step involves the reaction of the intermediate with propanoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the carbonyl groups or other reducible moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly in the context of drug design and development.
Industry: The compound can be used in the development of advanced materials and as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the butylphenyl group can interact with hydrophobic pockets in proteins. The propanamide backbone allows for hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(adamantanylcarbonylamino)-N-(4-methylphenyl)propanamide
- 2-(adamantanylcarbonylamino)-N-(4-ethylphenyl)propanamide
- 2-(adamantanylcarbonylamino)-N-(4-isopropylphenyl)propanamide
Uniqueness
2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties and influences the compound’s interactions with biological targets. This makes it particularly valuable for applications where hydrophobic interactions play a crucial role.
Properties
IUPAC Name |
N-[1-(4-butylanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-3-4-5-17-6-8-21(9-7-17)26-22(27)16(2)25-23(28)24-13-18-10-19(14-24)12-20(11-18)15-24/h6-9,16,18-20H,3-5,10-15H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPFGWPMNFIADV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(C)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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